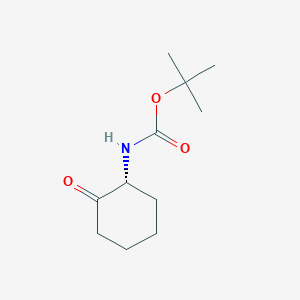

(R)-N-Boc-2-aminocyclohexanone

Beschreibung

Significance of Chiral Amino Ketones in Asymmetric Synthesis

Chiral α-amino ketones are foundational structural motifs found in numerous natural products and pharmaceutically active compounds. acs.orgacs.org Their significance in asymmetric synthesis is multifaceted. They serve as valuable precursors and versatile intermediates for the synthesis of other crucial chiral molecules, such as 1,2-amino alcohols and α-amino acids, through stereoselective reduction or oxidation of the ketone functionality. acs.org The development of catalytic asymmetric methods to produce these enantiomerically enriched compounds is a significant goal in synthetic chemistry, as it provides access to optically pure pharmaceuticals and other complex targets. acs.orgbldpharm.com The ability to construct molecules with precise three-dimensional arrangements is critical, and chiral amino ketones are key players in achieving this objective.

Overview of N-Boc Protection in Amine Chemistry

In multistep organic synthesis, the reactivity of functional groups like amines often necessitates the use of protecting groups to prevent unwanted side reactions. google.com The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability and ease of handling. google.comtaylorfrancis.com The protection process, known as N-Boc protection, typically involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. taylorfrancis.comnih.gov

The resulting N-Boc protected amines, or carbamates, are notably stable under a variety of conditions, including exposure to most nucleophiles and bases. zmsilane.comresearchgate.net However, the Boc group is acid-labile, meaning it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. google.comtaylorfrancis.com This orthogonal stability allows chemists to selectively deprotect the amine in the presence of other protecting groups that are sensitive to different conditions, which is a critical strategy in the synthesis of complex molecules. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGUHHFUUAJJN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R N Boc 2 Aminocyclohexanone

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in obtaining the enantiomerically pure (R)-N-Boc-2-aminocyclohexanone. These methods ensure the correct three-dimensional arrangement of atoms, which is crucial for the biological activity of the final products.

Derivatization from Chiral Precursors

One of the primary strategies for synthesizing this compound involves the use of starting materials that already possess the desired chirality. This chirality is then carried through a series of chemical transformations to yield the final product.

A classical and effective method for obtaining enantiomerically pure aminocyclohexanols, which are direct precursors to this compound, is through the resolution of a racemic mixture. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.

A well-established protocol for the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol involves the sequential use of (R)- and (S)-mandelic acid. google.com This method is advantageous due to its efficiency and the low cost of mandelic acid. nih.gov The process begins with the formation of a salt between the racemic amino alcohol and one enantiomer of mandelic acid, for example, (S)-mandelic acid. The resulting diastereomeric salts, (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol·(S)-mandelic acid and (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol·(S)-mandelic acid, exhibit different solubilities, allowing for their separation by fractional crystallization.

After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amino alcohol. The other enantiomer can be recovered from the mother liquor and resolved using the opposite enantiomer of mandelic acid. This sequential process allows for the efficient separation of both enantiomers of the starting amino alcohol with high enantiomeric excess.

Once the enantiomerically pure (R,R)-2-aminocyclohexanol is obtained, it can be converted to this compound in two subsequent steps. First, the amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). google.com The resulting (R)-N-Boc-2-aminocyclohexanol is then oxidized to the corresponding ketone using a suitable oxidizing agent, such as sodium hypochlorite (B82951) or through a Swern oxidation, to yield the final product, this compound. google.com

| Step | Reagents and Conditions | Product | Key Outcome |

|---|---|---|---|

| 1. Diastereomeric Salt Formation | Racemic trans-2-(N-benzyl)amino-1-cyclohexanol, (S)-Mandelic Acid, Ethyl Acetate | Diastereomeric salts | Formation of separable salts |

| 2. Fractional Crystallization | - | (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol·(S)-mandelic acid | Isolation of one diastereomer |

| 3. Liberation of Amine | Aqueous NaOH | (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol | Recovery of enantiopure amino alcohol |

| 4. N-Protection | Boc Anhydride (B1165640) | (R)-N-Boc-2-aminocyclohexanol | Protection of the amino group |

| 5. Oxidation | Sodium Hypochlorite or Swern Oxidation | This compound | Formation of the final ketone |

Another versatile approach to chiral α-amino ketones involves the reaction of N-protected α-amino acids with organometallic reagents. A particularly effective method utilizes Grignard reagents in the presence of copper(I) iodide (CuI). organic-chemistry.orgnih.govacs.org This method allows for the direct conversion of the carboxylic acid functionality of an amino acid into a ketone.

The reaction proceeds by first activating the carboxylic acid of the N-protected α-amino acid. This is typically achieved by converting it into a more reactive species, such as an activated ester. organic-chemistry.orgacs.org For example, treatment of the N-Boc protected amino acid with 2-chloro-4,6-dimethoxy organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.nettriazine (CDMT) and N-methylmorpholine (NMM) in a suitable solvent like THF generates a highly reactive triazine-activated ester in situ. organic-chemistry.org

This activated ester then undergoes a copper-catalyzed cross-coupling reaction with a Grignard reagent. The presence of CuI is crucial for the success of the reaction, facilitating the addition of the Grignard reagent to the activated carbonyl group to form the ketone and preventing the over-addition that would lead to a tertiary alcohol. organic-chemistry.orgpressbooks.pubchemguide.co.ukorganic-chemistry.org This method is known to proceed with high yields and, importantly, preserves the stereochemical integrity of the starting α-amino acid. organic-chemistry.org

To synthesize this compound using this methodology, one would start with a suitably protected cyclic α-amino acid precursor. The specific Grignard reagent would be chosen to complete the cyclohexanone (B45756) ring structure. The mild reaction conditions and high efficiency make this a valuable route for the synthesis of chiral α-amino ketones.

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Activation of Carboxylic Acid | N-Boc-α-amino acid, CDMT, NMM, THF | Activated Ester | Increase reactivity of the carboxyl group |

| 2. Ketone Formation | Grignard Reagent (R-MgX), CuI | N-Boc-α-amino ketone | Formation of the ketone via cross-coupling |

A powerful strategy for the synthesis of chiral amino compounds involves the nucleophilic displacement of a good leaving group from a chiral substrate. Triflate esters, derived from the corresponding α-hydroxy esters, are excellent electrophiles for SN2 reactions due to the exceptional leaving group ability of the triflate group. nih.gov This approach allows for the introduction of an amino functionality with a predictable inversion of stereochemistry.

The synthesis begins with an enantiopure α-hydroxy acid ester. This starting material is treated with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base, such as pyridine, to form the corresponding chiral triflate ester. nih.gov This triflate is then subjected to a nucleophilic substitution reaction with an appropriate amine. In the context of synthesizing a precursor to this compound, a protected form of ammonia (B1221849) or a suitable nitrogen nucleophile would be used.

The SN2 reaction proceeds with inversion of configuration at the stereocenter, a key feature that allows for the precise control of the final product's stereochemistry. nih.gov This method has been successfully employed for the synthesis of various N-(aminocycloalkylene)amino acid derivatives, demonstrating its applicability to cyclic systems. nih.gov While not a direct synthesis of this compound, this methodology provides a clear and viable pathway to a closely related chiral N-protected aminocyclohexane derivative, which could then be converted to the target ketone through standard functional group manipulations. The use of triflate esters is particularly advantageous as it often leads to high yields and excellent enantiomeric and diastereomeric purity in the products. nih.gov

Asymmetric Catalytic Routes

Asymmetric catalysis represents a modern and highly efficient approach to the synthesis of chiral molecules. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

A novel and powerful method for the enantioselective synthesis of α-amino ketones is the nickel-catalyzed decarboxylative acylation. researchgate.netnih.govx-mol.com This reaction provides a convergent and modular approach, coupling an acyl chloride with an α-amido-containing redox-active ester in the presence of a nickel catalyst, a chiral ligand, and a reductant. researchgate.netnih.gov

The reaction is believed to proceed through a radical-based mechanism, offering a distinct retrosynthetic disconnection for α-amino ketones. x-mol.com The key to the enantioselectivity of this transformation is the use of a chiral ligand that coordinates to the nickel center and influences the stereochemical outcome of the C-C bond formation. A variety of chiral ligands, such as bis(oxazoline) (BOX) ligands, have been shown to be effective in inducing high levels of enantioselectivity. researchgate.net

This methodology exhibits a broad substrate scope, tolerating a wide range of functional groups on both the acyl chloride and the α-amido-containing redox-active ester. researchgate.netnih.gov This versatility makes it a highly attractive method for the synthesis of complex and functionally diverse α-amino ketones. For the synthesis of this compound, this would involve the coupling of a suitable cyclic α-amido-containing redox-active ester with an appropriate acyl chloride. The reaction can be scaled up, further highlighting its practical utility. researchgate.netnih.gov The resulting α-amido ketone can then be converted to the N-Boc protected α-amino ketone if the protecting group on the starting material is not already a Boc group. researchgate.net

| Component | Role in the Reaction | Example |

|---|---|---|

| Nickel Catalyst | Facilitates the cross-coupling reaction | Ni(acac)2 |

| Chiral Ligand | Induces enantioselectivity | Bis(oxazoline) (BOX) ligands |

| Reductant | Participates in the catalytic cycle | Manganese (Mn) |

| Acyl Chloride | Acyl source | Varies depending on desired product |

| Redox-Active Ester | Source of the α-amido alkyl radical | N-amido ester of N-hydroxyphthalimide |

Organocatalytic desymmetrization reactions

A powerful strategy for constructing the chiral core of molecules like this compound is the organocatalytic desymmetrization of a prochiral cyclohexanone. This approach transforms a simple, achiral starting material into a high-value, stereochemically complex product. researchgate.net

One notable application involves an intramolecular Michael addition reaction. nih.govacs.org In this process, a prochiral 4-aminocyclohexanone (B1277472) derivative, tethered to a β,β′-disubstituted nitroolefin, undergoes cyclization catalyzed by an organocatalyst. nih.govacs.org Jacobsen's thiourea (B124793) catalyst, for instance, has been shown to be highly effective, yielding the desired bicyclic product with excellent yield and near-perfect enantioselectivity and diastereoselectivity. nih.govacs.org This key carbon-carbon bond formation efficiently establishes three stereogenic centers, including a quaternary carbon, in a single, highly scalable step. nih.govacs.orgresearchgate.net The reaction proceeds through the formation of a hemiaminal intermediate, which then forms an imine that is activated by the catalyst. researchgate.net

Similarly, primary amine organocatalysts derived from cyclohexanediamine (B8721093) have been successfully employed in the desymmetrization of prochiral cyclohexanone derivatives that possess an α,β-unsaturated ester. nih.gov This method provides access to enantioenriched 2-azabicyclo[3.3.1]nonane structures, which are common motifs in alkaloids. nih.gov The reaction yields bicyclic products with three stereogenic centers as single diastereoisomers in high enantiomeric excess (ee). nih.gov Quantum-chemical calculations have revealed that the reaction proceeds via a stepwise C-C bond formation and proton transfer through a chair-shaped transition state, which dictates the observed selectivity. nih.gov

Table 1: Organocatalytic Desymmetrization Reaction Data This table is interactive and based on data from cited research.

| Catalyst | Substrate Type | Product | Yield | Enantioselectivity (ee) | Diastereoselectivity | Citation |

|---|---|---|---|---|---|---|

| Jacobsen's thiourea catalyst (9f) | Prochiral cyclohexanone with tethered nitroolefin | Bicyclic nitroalkane | 70-95% | 99% | Single diastereomer | nih.govacs.org |

| Simplified primary amine catalyst (9e) | Prochiral cyclohexanone with tethered nitroolefin | Bicyclic Michael adduct | 51% | 96% | Single diastereoisomer | nih.govacs.org |

Chiral Zn(II)–salen complex catalysis for chiral β-amino carbonyl compounds

The synthesis of chiral β-amino carbonyl compounds, the core structure of this compound, can be effectively achieved using chiral metal complexes as catalysts. Among these, chiral Zinc(II)–salen complexes have emerged as efficient and environmentally benign options. rsc.orgresearchgate.netresearchgate.net These catalysts are particularly useful in three-component Mannich reactions involving an aldehyde, an amine, and a ketone. rsc.orgresearchgate.net

A sustainable approach utilizes a chiral Zn(II)–salen complex encapsulated within a zeolite (MWW) host. rsc.orgresearchgate.net This heterogeneous catalyst facilitates the synthesis of chiral β-amino carbonyl compounds at room temperature under solvent-free conditions, often with the aid of ultrasonic irradiation. rsc.orgresearchgate.netpublons.com This method offers significant advantages, including environmental friendliness, simple setup, easy separation of the catalyst, and the ability to reuse the catalyst for multiple runs without significant loss of activity. rsc.orgresearchgate.net The reaction typically proceeds with high yields and excellent selectivity. rsc.orgresearchgate.net For example, reactions involving various aldehydes, ketones, and anilines have demonstrated yields up to 96% and selectivity greater than 94%. rsc.orgresearchgate.net

Table 2: Performance of Encapsulated Chiral Zn(II)–salen Catalyst This table is interactive and based on data from cited research.

| Feature | Result | Conditions | Citation |

|---|---|---|---|

| Yield | Up to 94% (96% for specific substrates) | Room Temperature, Solvent-Free, Ultrasonic | rsc.orgresearchgate.net |

| Selectivity | >94% (96% for specific substrates) | Room Temperature, Solvent-Free, Ultrasonic | rsc.orgresearchgate.net |

| Reaction Time | 120 minutes | Room Temperature, Solvent-Free, Ultrasonic | rsc.orgresearchgate.net |

Regioselective Considerations in Synthesis

Achieving the precise structure of this compound often requires the introduction or modification of functional groups at specific positions on the cyclohexanone ring. These transformations must be highly regioselective to avoid the formation of undesired isomers.

Hydroxylation via iodo-oxazine formation and subsequent fluorination

A sophisticated method for the regio- and stereoselective functionalization of a cyclohexene (B86901) ring involves the formation of an iodo-oxazine intermediate. d-nb.infonih.govbeilstein-journals.org This strategy is particularly useful for introducing a hydroxyl group, which can then be a handle for further modifications like fluorination. d-nb.infonih.gov

The process begins with a starting material such as ethyl cis-2-aminocyclohex-4-enecarboxylate. d-nb.infonih.govbeilstein-journals.org Treatment of this amino ester with potassium iodide and iodine results in the stereo- and regioselective formation of an iodooxazinone derivative. d-nb.infonih.gov The amino group participates in the cyclization, directing the regiochemical outcome. Following this, the amide nitrogen is protected, for instance with a Boc group, using Boc₂O and a catalyst like DMAP. d-nb.infonih.govbeilstein-journals.org The iodine atom can then be removed under reductive conditions, and subsequent ring-opening of the oxazinone yields a hydroxylated β-amino ester with the hydroxy group placed at a specific position (e.g., C4). d-nb.infonih.gov This method provides a reliable pathway to specific hydroxylated isomers that may not be accessible through other means. d-nb.info

Epoxidation and regioselective oxirane opening

An alternative and complementary strategy for regioselective hydroxylation involves the epoxidation of a double bond on the cyclohexane (B81311) ring followed by the regioselective opening of the resulting oxirane. d-nb.infobeilstein-journals.org This method's outcome is highly dependent on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

Starting from a cyclohexene β-amino ester, stereoselective epoxidation can be achieved using an oxidizing agent like m-chloroperbenzoic acid (mCPBA), which often yields the cis-diastereomer. beilstein-journals.orgresearchgate.net The subsequent ring-opening of this epoxide is the critical regioselective step. The choice of nucleophile and reaction conditions (acidic or basic) determines which of the two epoxide carbons is attacked. libretexts.org For example, opening the oxirane ring with sodium borohydride (B1222165) in ethanol (B145695) can proceed regioselectively to provide a specific hydroxylated amino ester. beilstein-journals.org

Under basic or neutral conditions (Sₙ2 mechanism), the nucleophile typically attacks the less sterically hindered carbon of the epoxide. libretexts.org In contrast, under acidic conditions (Sₙ1-like mechanism), the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org This predictable regioselectivity makes epoxidation and oxirane opening a versatile tool for synthesizing specific isomers of hydroxylated aminocyclohexane derivatives. researchgate.net

Protecting Group Strategies for the Amine Functionality

Role of the Boc Group in Stereoselective Reactions

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability and the specific conditions required for its removal. jk-sci.com In the synthesis of this compound, the Boc group is not merely a placeholder; it plays a crucial role in directing the stereochemical outcome of key reactions. mdpi.com

The Boc group is stable to most nucleophiles and basic conditions, allowing for a wide range of transformations to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.org Its steric bulk can influence the facial selectivity of reactions on the cyclohexane ring. For example, in the epoxidation of an allylic amine, the Boc group can direct the oxidizing agent to the opposite face of the ring, leading to a specific diastereomer. researchgate.net

Furthermore, the Boc group can participate in transition states through non-covalent interactions, influencing both stereoselectivity and reactivity. mdpi.com In certain reactions, such as the lithiation and rearrangement of epoxides, the oxygen atoms of the Boc group can coordinate with the metal cation of the reagent, leading to a highly organized transition state. mdpi.com This chelation effect can lock the conformation of the substrate and direct the reagent to a specific site, resulting in high enantioselectivity. mdpi.com The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and a base and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is orthogonal to many other protecting groups. jk-sci.comorganic-chemistry.org After a synthetic sequence is complete, the removal of the Boc group reveals the free amine, ready for further functionalization.

Boc Protection in Sequential Chemical Transformations

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org In the context of synthesizing complex molecules from this compound, the Boc group serves to shield the nucleophilic secondary amine from unwanted side reactions while other parts of the molecule are being modified. aaronchem.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgjkchemical.com Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). jkchemical.comfishersci.co.uk The reaction is versatile and can be performed in various solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or even in biphasic systems of chloroform (B151607) and water. wikipedia.orgfishersci.co.uk A one-pot method for the direct reductive amination of aldehydes with primary amines followed by N-Boc protection has also been developed, showcasing the efficiency of this protective strategy. nih.govnih.gov This tandem procedure is efficient and provides excellent yields of N-Boc protected secondary amines. nih.gov

Once the amine is protected, subsequent chemical transformations can be carried out on the cyclohexanone ring. The Boc group is stable to most nucleophiles and basic conditions, allowing for a wide range of reactions to be performed selectively. organic-chemistry.org

Deprotection, or the removal of the Boc group, is generally accomplished using strong acids. wikipedia.org A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in methanol. wikipedia.orgfishersci.co.uk The mechanism involves protonation of the carbamate (B1207046) followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation. jkchemical.com This acid-labile nature allows for selective deprotection in the presence of other protecting groups, such as the base-labile Fmoc group, which is a key feature of an orthogonal protection strategy. organic-chemistry.org For substrates sensitive to harsh acidic conditions, alternative deprotection methods, such as using trimethylsilyl (B98337) iodide followed by methanolysis or employing zinc bromide (ZnBr₂), have been developed. wikipedia.orgjkchemical.com

Isolation and Purification Techniques for Enantiopure Compounds

Achieving high enantiomeric purity is paramount for the application of chiral compounds like this compound in asymmetric synthesis. This requires specialized isolation and purification techniques capable of separating stereoisomers.

Chromatographic Separations for β-Aminoketones

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and powerful technique for the analytical and preparative separation of β-aminoketone enantiomers. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), have proven particularly effective. nih.govresearchgate.netoup.com

Research indicates that cellulose-derived CSPs often exhibit higher enantioselectivity for racemic β-aminoketones compared to amylose derivatives. nih.gov The separation mechanism on these CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. nih.govresearchgate.net The nature and concentration of the alcohol modifier can significantly affect retention times and resolution. oup.com For instance, adding an acidic modifier like trifluoroacetic acid (TFA) or methanesulfonic acid to the mobile phase has been shown to enhance chromatographic efficiency and the resolution between enantiomers. researchgate.net

Besides HPLC, capillary electrophoresis (CE) has also been employed for the chiral separation of β-aminoketones, using cyclodextrins as chiral selectors. researchgate.netnih.gov CE can offer better selectivity and faster analysis times compared to HPLC in some cases. researchgate.net

| Chiral Compound Class | Chromatographic Method | Chiral Stationary Phase (CSP) / Selector | Typical Mobile Phase | Key Findings & Citations |

|---|---|---|---|---|

| β-Aminoketones | HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | n-hexane/isopropanol or n-hexane/ethanol with optional acid modifier (e.g., TFA) | Cellulose-based CSPs often show higher enantioselectivity than amylose-based ones. Acidic additives can improve peak shape and resolution. researchgate.netnih.gov |

| Indane Derivatives (β-aminoketones) | HPLC | Pirkle-type stationary phase | Not specified | Baseline separation was not achieved with this specific CSP. researchgate.netnih.gov |

| Indane Derivatives (β-aminoketones) | Capillary Electrophoresis (CE) | Sulfated-β-cyclodextrin or neutral β-cyclodextrins | Phosphate buffers (pH 2.5-3) | Good separations were achieved in under 7 minutes, showing better selectivity than the tested HPLC method. researchgate.netnih.gov |

| 4-Aminoflavanes (Diastereomers) | HPLC | Polysaccharide-based (Chiralcel® OD-H, Chiralcel® OJ) | Normal phase; mobile phase composition affects separation | Separation of diastereomers was successful, highlighting the utility of these CSPs for related structures. researchgate.netoup.com |

Crystallization-based Resolution Methods

Crystallization offers a classical yet powerful method for separating enantiomers on a large scale. acs.org The primary strategy involves converting the racemic mixture of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.orgadvanceseng.com These resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgmdpi.com

For amino compounds, acidic resolving agents like (R,R)-tartaric acid are commonly used to form diastereomeric salts. gavinpublishers.com The choice of solvent is critical, as it can significantly influence the yield and optical purity of the crystallized diastereomeric salt. mdpi.com After separation, the desired enantiomer is recovered by breaking the salt, typically through an acid-base workup. gavinpublishers.com

A more advanced and efficient technique, particularly relevant for β-aminoketones, is Crystallization-Induced Dynamic Resolution (CIDR). nih.govresearchgate.net This method takes advantage of the fact that the chiral center at the α-position to the carbonyl group in β-aminoketones can be configurationally labile, meaning it can epimerize (invert its configuration) under certain conditions, often catalyzed by a base or the amine itself. nih.govresearchgate.net In CIDR, the racemic mixture is subjected to conditions that allow for the continuous equilibration of the two enantiomers in solution. Simultaneously, conditions are set (e.g., choice of solvent) to selectively crystallize only one of the desired diastereomers out of the solution. According to Le Châtelier's principle, as one diastereomer crystallizes, the equilibrium in the solution shifts to replenish it, theoretically allowing for the conversion of the entire racemic mixture into a single, pure enantiomer. This approach has been successfully applied to the synthesis of analogues of lobelanine (B1196011), which contains a β-aminoketone subunit, and in the large-scale manufacturing of other chiral aminoketones, achieving high yield and enantiomeric purity without the need for chromatography. acs.orgnih.gov

| Method | Principle | Application Example | Key Advantages & Citations |

|---|---|---|---|

| Diastereomeric Recrystallization | Conversion of enantiomers to diastereomers with a chiral resolving agent, followed by fractional crystallization based on differing solubilities. wikipedia.orgadvanceseng.com | Resolution of racemic amines with chiral acids (e.g., tartaric acid) or racemic acids with chiral bases (e.g., quinine). gavinpublishers.comnih.gov | Well-established, scalable method for obtaining pure enantiomers. wikipedia.orggavinpublishers.com |

| Crystallization-Induced Dynamic Resolution (CIDR) | Combines in situ racemization (epimerization) of the undesired enantiomer with the selective crystallization of the desired enantiomer. nih.govresearchgate.net | Diastereoselective synthesis of lobelanine analogues and other aminoketones with labile stereocenters. acs.orgnih.govresearchgate.net | Can theoretically convert 100% of a racemic mixture into a single enantiomer, offering very high yields and enantiomeric purity. acs.orgresearchgate.net |

| Crystallization-Induced Diastereomer Transformation (CIDT) | A stereoconvergent process where a mixture of diastereomers in solution equilibrates while one diastereomer selectively crystallizes. nih.gov | Enantio- and diastereoselective Mannich reactions of β-dicarbonyl compounds. nih.gov | Alleviates the need for chromatographic purification by directly yielding a single diastereomer from the reaction mixture. nih.gov |

Chemical Reactivity and Transformations of R N Boc 2 Aminocyclohexanone

Stereoselective Reductions

The reduction of the ketone functionality in (R)-N-Boc-2-aminocyclohexanone is a key transformation that leads to the formation of N-Boc-2-aminocyclohexanols. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of different diastereomers.

The reduction of α-amino ketones can produce either syn or anti amino alcohol diastereomers. The stereochemical outcome is dictated by the directing influence of the adjacent amino group. In the case of N-Boc protected α-amino ketones, the bulky tert-butoxycarbonyl (Boc) group generally prevents chelation between a metal hydride reducing agent and both the carbonyl oxygen and the amino nitrogen.

Under non-chelating conditions, the reduction typically proceeds via Felkin-Anh model control. In this model, the largest substituent (the N-Boc-amino group) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. This directs the hydride to attack the carbonyl from the less hindered face, leading preferentially to the anti-1,2-amino alcohol. Common non-chelating reducing agents that favor this outcome include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting product from the reduction of this compound under these conditions would be the (1S,2R)-N-Boc-2-aminocyclohexanol.

Conversely, achieving the syn-1,2-amino alcohol requires conditions that promote chelation control. This often involves Lewis acidic reagents that can coordinate to both the carbonyl oxygen and the protected amino group, forming a rigid five-membered ring intermediate. This chelation exposes one face of the carbonyl to nucleophilic attack. While the N-Boc group is generally considered a non-chelating protecting group, certain conditions with specific Lewis acids might favor the syn product nih.govnih.gov. The diastereoselective reduction of N-protected β-amino ketones has been studied, and while not always effective under standard chelation-controlled conditions, specific reagent combinations can favor the formation of syn products nih.gov.

Table 1: Predicted Stereochemical Outcome of Reduction of this compound

| Condition | Controlling Model | Predominant Product |

|---|---|---|

| Non-chelating (e.g., NaBH₄) | Felkin-Anh | anti-(1S,2R)-N-Boc-2-aminocyclohexanol |

An alternative and powerful strategy for synthesizing stereochemically defined aminocyclohexane derivatives involves the diastereoselective hydrogenation of bicyclic cycloadducts. These adducts are typically formed through cycloaddition reactions, such as the Diels-Alder reaction.

For instance, N-protected pyrroles can act as dienes in Diels-Alder reactions with various dienophiles to form 2-azabicyclo[2.2.1]heptene systems ktu.eduresearchgate.net. Subsequent hydrogenation of the double bond in this bicyclic adduct occurs from the sterically less hindered exo face, leading to a cis-substituted cyclohexane (B81311) ring.

Another relevant approach is the hetero-Diels-Alder reaction to form adducts like 2-oxa-3-azabicyclo[2.2.2]oct-5-enes. A continuous flow process for the hydrogenation of these N-protected cycloadducts using a Raney nickel catalyst has been shown to produce the corresponding cis-4-aminocyclohexanols with greater than 99% selectivity d-nb.infonih.gov. While this example yields a 1,4-amino alcohol, the principle demonstrates that the hydrogenation of a rigid bicyclic precursor is a highly effective method for controlling the stereochemistry of substituents on the resulting cyclohexane ring. This strategy can be adapted to produce various isomers of aminocyclohexanols. The stereoselective hydrogenation of the C(7)–C(8) double bond in certain 2-azabicyclo[2.2.2]oct-7-ene derivatives is also a key step in the synthesis of complex molecules researchgate.net.

The direct reduction of this compound, as discussed in section 3.1.1, is the most straightforward method for the formation of the corresponding N-Boc-2-aminocyclohexanols. The choice between syn and anti diastereomers is controlled by the selection of the reducing agent and reaction conditions.

The hydrogenation of bicyclic precursors, as detailed in section 3.1.2, provides an alternative route that offers excellent stereocontrol, typically yielding cis-configured products d-nb.infonih.gov. This method is particularly valuable for accessing specific diastereomers that may be difficult to obtain through direct reduction of the monocyclic ketone. The resulting protected aminocyclohexanols, such as (1R,2R)-2-aminocyclohexanol (after deprotection), are versatile chiral building blocks for further synthesis nih.gov.

Amine Functionalization and Derivatization

The N-Boc protecting group on this compound can be readily removed or modified, and the amine can be further functionalized to create more complex molecules, such as amino acid derivatives.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions wikipedia.org.

The deprotection is typically achieved by treatment with a strong acid. Common reagents and conditions include:

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Hydrogen chloride (HCl) in an organic solvent such as ethyl acetate, methanol, or dioxane researchgate.net.

Aqueous phosphoric acid in tetrahydrofuran (B95107) (THF) wikipedia.org.

Various Lewis acids , including AlCl₃, SnCl₄, and ZnBr₂ wikipedia.org.

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation to form isobutene and carbon dioxide, liberating the free amine nih.gov. The use of solid acid catalysts in a continuous flow reactor has also been developed as an efficient method for N-Boc deprotection. Additionally, catalyst-free deprotection can be achieved using water at elevated temperatures wikipedia.org. Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, also serve as effective and green media for Boc removal.

Once the Boc group is removed to yield (R)-2-aminocyclohexanone, the primary amine is free to be reprotected with an alternative group (e.g., Cbz, Fmoc) if orthogonal protection is needed for subsequent synthetic steps, or it can be directly derivatized.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrogen Chloride (HCl) | Ethyl Acetate / Dioxane | Room Temperature |

| Phosphoric Acid (aq.) | Tetrahydrofuran (THF) | Mild Heating |

| Montmorillonite K10 Clay | Dichloroethane | Mild Heating |

The secondary amine formed after the reduction of the ketone and deprotection of the N-Boc group can be used to synthesize N-(aminocycloalkylene)amino acid derivatives. These compounds are important in medicinal chemistry and as building blocks for peptide nucleic acids (PNAs) nih.gov.

Common synthetic routes to N-substituted amino acids include:

Alkylation : This involves the reaction of the amine with an α-haloacetic acid or its ester. This Sₙ2 reaction proceeds with an inversion of configuration if the α-carbon of the halo-acid is chiral nih.gov.

Reductive Amination : This is one of the most versatile methods for forming C-N bonds wikipedia.org. The reaction can be performed between a ketone (like 2-aminocyclohexanone) and an amino acid ester, followed by reduction of the intermediate imine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over palladium on carbon (Pd/C) nih.gov.

Reaction with Triflates : Enantiopure α-hydroxy acid esters can be converted into the corresponding chiral triflate esters. These are excellent electrophiles for Sₙ2 displacement by an amine, such as an aminocyclohexane derivative, to give N-substituted α-amino acid esters with high chemical and optical yields nih.govktu.edu.

For example, after reduction of this compound to the corresponding aminocyclohexanol and removal of the Boc group, the resulting secondary amine could be reacted with an α-haloacetate or undergo reductive amination with glyoxylate (B1226380) to form an N-(2-hydroxycyclohexyl)glycine derivative.

Cycloaddition Reactions Involving Aminocyclohexanone Scaffolds

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with high stereocontrol. The aminocyclohexanone scaffold can be elaborated into diene or dienophile components for these transformations, leading to the rapid assembly of complex polycyclic systems.

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. By converting the aminocyclohexanone scaffold into a diene, it can react with various dienophiles. Asymmetric variations of this reaction are of particular interest for creating enantiomerically pure products.

This compound can serve as a precursor to chiral 1-aminocyclohexadiene derivatives. These electron-rich dienes are highly reactive in Diels-Alder reactions with electron-deficient dienophiles. The development of enantioselective Diels-Alder reactions with heteroatom-substituted dienes is a significant area of research, crucial for the synthesis of natural products. nih.gov

Strategies to achieve asymmetry in the Diels-Alder reaction of 1-aminocyclohexadiene derivatives often involve the use of chiral catalysts. Chiral Lewis acids or organocatalysts can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene from one face over the other. For instance, chiral amine catalysts have been shown to form chiral iminium ions with α,β-unsaturated aldehydes and ketones, which then undergo highly diastereoselective and enantioselective Diels-Alder reactions. mdpi.comacs.org Similarly, chiral Cr(III)-salen complexes have been successfully employed as catalysts for the enantioselective Diels-Alder reactions of a wide range of 1-amino-1,3-butadiene derivatives with methacrolein, affording cycloadducts in high yield and excellent enantiomeric excess. nih.gov These methodologies could be adapted for reactions involving 1-aminocyclohexadiene scaffolds.

Post-cycloaddition transformations of the resulting adducts can lead to structurally unique and complex cyclohexenes that may be inaccessible through direct cycloaddition routes. researchgate.net

Table 1: Catalysts for Asymmetric Diels-Alder Reactions of Amino-Dienes

| Catalyst Type | Example | Key Feature | Reference |

|---|---|---|---|

| Organocatalyst | Chiral Secondary Amines | Forms chiral iminium ions with dienophiles. | mdpi.comacs.org |

| Lewis Acid | Cr(III)-salen Complex | Catalyzes reaction of 1-amino-1,3-butadienes with methacrolein. | nih.gov |

| Lewis Acid | Copper(II) Catalysts | Mediate cycloadditions of 1-hydrazinodienes with high stereoselectivity. | researchgate.net |

Another approach to asymmetric Diels-Alder reactions involves the use of chiral dienophiles. Chiral β-nitroacrylates, derived from chiral alcohols or amines, can react with dienes generated from aminocyclohexanone scaffolds. The inherent chirality of the nitroacrylate directs the stereochemical outcome of the cycloaddition.

Uncatalyzed Diels-Alder reactions between sugar-derived nitroalkenes and 1-O-substituted buta-1,3-dienes have been shown to proceed with complete regioselectivity and high diastereofacial specificity. nih.gov This demonstrates that a chiral auxiliary on the nitroalkene can effectively control the stereochemistry of the reaction. The resulting cycloadducts are highly functionalized chiral compounds. nih.gov

Furthermore, the activation of nitroalkenes through LUMO-lowering catalysis with helical-chiral hydrogen bond donors represents a significant advance. whitman.edu This method promotes the nitroalkene Diels-Alder reaction in an enantio- and periselective manner, opening up possibilities for reactions that were previously challenging due to the tendency of nitroalkenes to undergo inverse electron-demand hetero-Diels-Alder reactions with Lewis acids. whitman.edu

The reaction of a diene derived from an aminocyclohexanone with a chiral β-nitroacrylate would be expected to proceed with a high degree of stereocontrol, affording a direct route to complex, chiral bicyclic nitro compounds. These can be further transformed into a variety of other functional groups.

The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a powerful method for synthesizing heterocyclic compounds. nih.gov The reaction between a conjugated diene and a nitroso dienophile provides access to 3,6-dihydro-2H-1,2-oxazine scaffolds, which are versatile intermediates in the synthesis of biologically active molecules. nih.gov

Dienes derived from aminocyclohexanone scaffolds can participate in these reactions. Cyclic dienes, such as cyclohexadiene derivatives, are highly reactive substrates in the nitroso hetero-Diels-Alder reaction. nih.gov The nitroso dienophile can be generated in situ from various precursors, and the reaction often proceeds under mild conditions with high atom economy. youtube.com

Catalytic and enantioselective versions of the nitroso-Diels-Alder reaction have been developed, often employing chiral copper catalysts. youtube.com These methods allow for the synthesis of 1-amino-4-hydroxy-2-ene derivatives in a single step with high stereocontrol. youtube.com The interconversion of various nitroso cycloadducts can also occur through retro-nitroso Diels-Alder reactions, which can be mediated thermally or by a Cu(I) catalyst, allowing for the generation of new adducts in the presence of different dienes.

Table 2: Features of Nitroso Hetero-Diels-Alder Reactions

| Feature | Description | Reference |

|---|---|---|

| Product | 3,6-dihydro-2H-1,2-oxazine scaffolds. | nih.gov |

| Diene Reactivity | Cyclic dienes like cyclohexadiene are highly reactive. | nih.gov |

| Asymmetric Catalysis | Chiral copper complexes can be used to induce enantioselectivity. | youtube.com |

| Reversibility | Retro-nitroso Diels-Alder reactions allow for interconversion of adducts. |

Diels-Alder Cycloaddition Strategies

Ring Transformations and Skeletal Rearrangements

Beyond cycloaddition reactions, the this compound framework can undergo various ring transformations and skeletal rearrangements. These reactions can lead to significant changes in the molecular architecture, providing access to novel ring systems.

Anionic fragmentation reactions involve the cleavage of one or more bonds initiated by an anionic center. In the context of α-amino ketones like N-Boc-2-aminocyclohexanone, such fragmentations can be initiated by deprotonation or by the addition of a nucleophile.

A relevant type of fragmentation is the retro-Mannich reaction. This process involves the fragmentation of a β-amino carbonyl compound. In a related system, the intramolecular [2+2] photocycloaddition of β-aminoalkylidene malonates leads to a transient cyclobutane (B1203170) intermediate which then undergoes a retro-Mannich fragmentation to yield a Δ¹-pyrroline. nih.gov This tandem sequence highlights how a fragmentation event can be a key step in a complex transformation leading to a new heterocyclic system. nih.gov

The fragmentation of cyclic ketones in mass spectrometry provides insights into potential synthetic fragmentation pathways. The major cleavage for cyclic ketones is at the α-bond. nih.gov For cyclohexanone (B45756), this α-cleavage leads to a characteristic fragment at m/z 55. nih.gov For α-amino ketones, fragmentation is often directed by the amino group. The fragmentation reactions of protonated α-amino acids have been studied extensively, showing characteristic losses of H₂O, CO, and NH₃ depending on the structure. youtube.com While these studies are conducted under mass spectrometry conditions (cationic), they reveal the inherent bond weaknesses and potential fragmentation pathways of the α-amino ketone motif that could potentially be exploited under anionic conditions in a synthetic setting. For instance, a base-mediated fragmentation could proceed via cleavage of the C-C bond adjacent to the carbonyl group, a process analogous to the alpha-cleavage observed in mass spectrometry.

Formation of Tricyclic Spiro-Lactams

One plausible approach involves a multi-step sequence initiated by the reaction of the ketone functionality. For instance, a Wittig-type olefination or a Horner-Wadsworth-Emmons reaction could introduce an exocyclic double bond bearing a functional group suitable for subsequent cyclization. This intermediate could then undergo a [2+2] cycloaddition with a ketene, a common method for forming β-lactam rings, to yield a spiro-β-lactam. Further intramolecular cyclization, potentially involving the deprotection of the Boc group and subsequent reaction of the liberated amine with another functional group on the appended side chain, could then lead to the formation of the third ring, completing the tricyclic spiro-lactam framework.

Alternatively, a tandem reaction sequence could be envisioned. This might involve the generation of a reactive intermediate that undergoes a cascade of cyclizations. For example, the formation of an N-acyliminium ion from the α-amido ketone moiety could be followed by an intramolecular cyclization with a tethered nucleophile to form a spirocyclic intermediate, which could then undergo a further ring-closing reaction.

The stereochemistry of the starting material, this compound, is expected to play a crucial role in directing the stereochemical outcome of these transformations, potentially allowing for the diastereoselective or even enantioselective synthesis of the target tricyclic spiro-lactams. The conformational rigidity of the cyclohexanone ring and the steric hindrance imposed by the Boc-protecting group would influence the approach of reagents and the transition states of the cyclization steps.

Table 1: Potential Reaction Pathways for Tricyclic Spiro-Lactam Formation

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Olefination | Ph3P=CHCO2Et, Toluene, reflux | α,β-Unsaturated ester |

| 2 | [2+2] Cycloaddition | Acyl chloride, Et3N, CH2Cl2 | Spiro-β-lactam |

Note: This table represents a hypothetical reaction sequence based on established organic chemistry principles, as direct literature examples for this specific transformation are not available.

N-Acyliminium Nucleophilic Addition Reactions

N-acyliminium ions are highly reactive electrophilic species that are valuable intermediates in the synthesis of nitrogen-containing heterocycles. The generation of an N-acyliminium ion from this compound would typically involve the treatment of a suitable precursor, such as an α-hydroxy or α-alkoxy lactam derived from the starting material, with a Lewis or Brønsted acid.

Once formed, the N-acyliminium ion is a potent electrophile and can react with a wide range of nucleophiles in either an intermolecular or intramolecular fashion. In the context of this compound, an intramolecular nucleophilic addition would be a powerful strategy for the construction of bicyclic and polycyclic frameworks.

For example, if a nucleophilic moiety, such as an alkene, alkyne, or an electron-rich aromatic ring, is tethered to the nitrogen atom or another part of the cyclohexanone ring, it could undergo an intramolecular cyclization by attacking the electrophilic carbon of the N-acyliminium ion. The stereochemistry of the cyclization would be influenced by the conformation of the N-acyliminium ion intermediate and the steric environment around the reacting centers. The inherent chirality of the starting material would be expected to induce diastereoselectivity in the formation of new stereocenters.

The versatility of this reaction is enhanced by the variety of nucleophiles that can be employed. Carbon-based nucleophiles such as organometallic reagents, silyl (B83357) enol ethers, and allylsilanes, as well as heteroatom nucleophiles like thiols and amines, can all participate in these addition reactions.

Table 2: Examples of Nucleophiles in N-Acyliminium Ion Reactions

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Carbon | Allyltrimethylsilane | α-Allylated amine |

| Carbon | Indole | α-(Indolyl) amine |

| Carbon | Silyl enol ether | β-Amino ketone |

Note: This table provides general examples of nucleophilic additions to N-acyliminium ions. Specific applications with derivatives of this compound would depend on the specific substrate and reaction conditions.

The products of these nucleophilic addition reactions, which are α-substituted amines, are themselves valuable synthetic intermediates that can be further elaborated into more complex molecules. The ability to control the stereochemistry of these additions makes the N-acyliminium ion chemistry of this compound a promising avenue for asymmetric synthesis.

Spectroscopic and Computational Characterization in Asymmetric Synthesis

Application of NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of chiral molecules like (R)-N-Boc-2-aminocyclohexanone.

The complete structural assignment of N-Boc protected amino derivatives is routinely accomplished through a combination of 1H, 13C, and 15N NMR spectroscopy. semanticscholar.orgrsc.org For this compound, the 1H NMR spectrum would reveal characteristic signals for the protons on the cyclohexanone (B45756) ring, the N-H proton of the carbamate (B1207046), and the distinctive singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group. semanticscholar.org The 13C NMR spectrum provides complementary information, showing signals for the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the individual carbons of the cyclohexanone ring. semanticscholar.org

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to correlate proton and carbon signals, confirming the connectivity of the molecular framework. semanticscholar.org Specifically, 1H-15N HMBC experiments can be used to unambiguously identify the nitrogen atom and its coupling to nearby protons, solidifying the assignment of the N-Boc group. rsc.org The chemical shifts and coupling constants derived from these spectra provide unambiguous information about the molecular structure. nih.gov

Table 1: Representative NMR Data for this compound Note: This table presents expected chemical shift (δ) ranges based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Nucleus | Assignment | Expected Chemical Shift (ppm) |

| 1H | Cyclohexanone ring protons (CH₂) | 1.60 - 2.50 |

| Cyclohexanone ring proton (CH-N) | 3.80 - 4.20 | |

| Amide proton (NH) | 5.00 - 5.50 | |

| tert-butyl protons (C(CH₃)₃) | ~1.45 | |

| 13C | Cyclohexanone ring carbons (CH₂) | 25.0 - 45.0 |

| Cyclohexanone ring carbon (CH-N) | 50.0 - 60.0 | |

| tert-butoxycarbonyl quaternary C | ~80.0 | |

| tert-butoxycarbonyl methyl carbons | ~28.5 | |

| tert-butoxycarbonyl carbonyl (C=O) | ~155.0 | |

| Ketone carbonyl (C=O) | >200.0 |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. In the context of asymmetric synthesis, DOSY can be used to study the formation of catalyst-substrate complexes and other intermediates directly in the reaction mixture (in situ). By analyzing the diffusion coefficients of the catalyst, substrate, and any new species that form, one can gain insight into the interactions and associations that are critical for the catalytic cycle. This method is valuable for investigating the mechanisms of chiral recognition and the dynamics of catalytic systems. depositolegale.it

Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in asymmetric synthesis. A common and effective NMR method involves the use of chiral derivatizing agents (CDAs) to convert a pair of enantiomers into diastereomers. nih.gov These resulting diastereomers have distinct NMR spectra, allowing for their quantification.

A well-established protocol for primary amines involves a three-component condensation with an enantiopure chiral auxiliary, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL), and 2-formylphenylboronic acid (2-FPBA). nih.govresearchgate.net This reaction forms a mixture of diastereoisomeric iminoboronate esters. researchgate.net In the 1H NMR spectrum of this mixture, at least one pair of signals—often the imino protons—will be well-resolved for the two diastereomers. nih.govresearchgate.net The enantiomeric excess of the original amine can then be calculated by integrating these distinct signals. nih.gov This method is highly reliable and provides an accurate measure of enantiopurity. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the energetic and structural aspects of chemical reactions, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict stereoselectivities, and calculate the energies of reactants, transition states, and products. rsc.orgnih.gov For reactions involving this compound, DFT calculations can elucidate the step-by-step pathway, identify the rate-determining step, and explain the origin of stereoselectivity. nih.gov By modeling the transition states leading to different stereoisomers, researchers can predict which product is energetically favored, providing a theoretical basis for experimentally observed outcomes. rsc.orgnih.gov

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the study of catalytic systems, modeling is used to visualize and analyze the three-dimensional interactions between a catalyst and a substrate, such as this compound or its derivatives. These models help to understand how a chiral catalyst can differentiate between prochiral faces of a substrate or stabilize a particular transition state. By examining the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) within the catalyst-substrate complex, researchers can rationalize the observed enantioselectivity and design more efficient and selective catalysts for asymmetric transformations.

Conformational Analysis of Peptidomimetics

The incorporation of cyclic amino acids into peptide chains is a key strategy for creating peptidomimetics with well-defined and predictable secondary structures. These constrained residues limit the conformational flexibility of the peptide backbone, inducing specific folding patterns such as helices, turns, and sheets. The analysis of these conformations is crucial for the rational design of bioactive molecules and functional materials.

Pioneering research in the field has extensively studied the conformational properties of peptidomimetics containing carbocyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), due to the limited flexibility imposed by their cyclic structures. chemrxiv.orgrsc.org These residues have been shown to be potent inducers of helical or turn structures within peptides. chemrxiv.orgrsc.org The folding characteristics of these carbocyclic β-peptidic foldamers are primarily investigated using a combination of spectroscopic techniques like Fourier-transform infrared (FTIR), circular dichroism (CD), and solution Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Density Functional Theory (DFT) calculations. chemrxiv.org

Studies on homooligomers of trans-ACHC have demonstrated their capacity to form a robust 14-helix structure, even in short peptide sequences. chemrxiv.orgrsc.org This stable helical fold is a direct consequence of the constrained geometry of the cyclohexane (B81311) ring. The structural integrity of this 14-helix is maintained even with significant functionalization on the cyclohexane ring, such as polyhydroxylation. chemrxiv.org For instance, the introduction of trihydroxylated trans-ACHC residues, derived from (–)-shikimic acid, into a peptide chain does not disrupt the helical backbone. chemrxiv.org This highlights the compatibility of the substituted cyclohexane ring with a stable helical secondary structure, opening avenues for designing more complex peptidic foldamers with oriented polar substituents. chemrxiv.org

Computational methods, particularly DFT calculations, are instrumental in corroborating experimental findings and providing deeper insights into the energetics and geometry of these conformations. chemrxiv.org These theoretical studies confirm that the 14-helical fold is indeed the most stable conformation for oligomers of trans-ACHC. chemrxiv.org The combination of experimental and computational analysis provides a comprehensive understanding of how cyclic residues like those derived from 2-aminocyclohexanone (B1594113) direct the folding of peptidomimetics into predictable and stable secondary structures.

Table of Spectroscopic and Computational Data for Conformational Analysis

| Technique | Observation | Implication |

| NMR Spectroscopy | Well-dispersed amide HN resonances in 1D ¹H NMR spectra. chemrxiv.org | High population of a single, well-defined conformation in solution. chemrxiv.org |

| FTIR Spectroscopy | Data supports a folded structure. | Presence of a regular, repeating secondary structure. |

| Circular Dichroism (CD) | Spectra are consistent with a helical fold. chemrxiv.org | The peptide adopts a specific helical conformation (e.g., 14-helix). chemrxiv.org |

| DFT Calculations | The 14-helix is identified as the lowest energy conformation. chemrxiv.org | Corroborates experimental evidence of a stable 14-helical structure. chemrxiv.org |

Applications of R N Boc 2 Aminocyclohexanone and Its Derivatives in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecules

The enantiopure nature of (R)-N-Boc-2-aminocyclohexanone makes it an ideal chiral building block. In asymmetric synthesis, the use of such enantiomerically pure starting materials is a fundamental strategy for constructing complex target molecules with precise stereochemical control. researchgate.net This approach is critical in the development of pharmaceuticals and other bioactive compounds where biological activity is often dependent on a specific stereoisomer. nih.gov

Precursors for Biologically Active Compounds

Derivatives of the aminocyclohexanone scaffold are integral to the synthesis of various biologically active compounds. nih.gov The chiral amine and ketone functionalities can be strategically manipulated to form key structural motifs found in natural products and synthetic drugs. For example, cyclohexanone (B45756) derivatives have been used to create novel compounds with potential anti-inflammatory, anti-nociceptive, and antimicrobial properties. wisdomlib.orgresearchgate.net The synthesis of piperazine (B1678402) derivatives from cyclohexanone has yielded compounds with notable antimicrobial activity against several bacterial and fungal strains. wisdomlib.org Furthermore, the core structure is a precursor to complex alkaloids, such as the marine alkaloids clavepictines A and B, and various piperidinol alkaloids, demonstrating its utility in synthesizing diverse and intricate natural products. nih.gov The development of synthetic routes using such building blocks is a key area of research in medicinal chemistry. nih.govnih.gov

Synthesis of Peptidomimetics and Foldamers

The conformational constraint provided by the cyclohexane (B81311) ring is highly valuable in the design of peptidomimetics and foldamers—oligomers that adopt stable, predictable secondary structures. chemrxiv.org By converting this compound into a cyclic β-amino acid, it becomes a key component for building these structured molecules. nih.gov Peptidomimetics containing this scaffold can mimic the secondary structures of natural peptides, such as β-turns, which is crucial for biological receptor binding while offering improved stability against enzymatic degradation. nih.govresearchgate.net

Foldamers constructed from these cyclic β-amino acid units can form well-defined helical or sheet-like structures. chemrxiv.orgnih.gov The defined stereochemistry of the building block dictates the helical preference (handedness) of the resulting foldamer. chemrxiv.org This control over three-dimensional structure is essential for creating molecules with specific functions, from acting as synthetic receptors to interfering with protein-protein interactions. researchgate.netrsc.org

Ligands and Organocatalysts in Asymmetric Reactions

Beyond their role as structural components, derivatives of this compound are pivotal in the field of asymmetric catalysis. By transforming the ketone or amine groups, a diverse family of chiral ligands and organocatalysts can be accessed.

Aminocyclohexanol Derivatives as Ligands

Reduction of the ketone in this compound yields chiral aminocyclohexanol derivatives. These 1,2-amino alcohols are excellent ligands for metal-catalyzed asymmetric reactions. nih.gov For instance, enantiopure trans-2-aminocyclohexanol derivatives have been successfully used as ligands in the asymmetric transfer hydrogenation of aryl ketones and in phenyl transfer reactions to aldehydes. nih.gov These reactions, catalyzed by complexes of the aminocyclohexanol ligand with metals like ruthenium or titanium, can produce chiral secondary alcohols with high levels of enantioselectivity. nih.gov

The table below summarizes the performance of an aminocyclohexanol-derived ligand in a representative asymmetric transfer hydrogenation reaction. nih.gov

| Entry | Aryl Ketone Substrate | Product Enantiomeric Excess (ee) |

| 1 | Acetophenone | 95% |

| 2 | 1-Acetonaphthone | 96% |

| 3 | 1-Indanone | 92% |

| 4 | 1-Tetralone | 94% |

β-Amino Acids as Organocatalysts in Michael Additions

Cyclic β-amino acids derived from this compound function as effective bifunctional organocatalysts. These molecules possess both an acidic carboxylic acid group and a basic amine group, allowing them to activate both the nucleophile and the electrophile in a reaction. They have proven particularly effective in catalyzing asymmetric Michael additions, a key carbon-carbon bond-forming reaction. dntb.gov.uamdpi.com For example, cycloaliphatic β-amino acids have been shown to catalyze the addition of aldehydes to N-substituted maleimides, producing the corresponding succinimide (B58015) derivatives with high enantiopurity. mdpi.com The rigid cyclic structure of the catalyst is crucial for creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. mdpi.com

The efficiency of these organocatalysts is demonstrated in the Michael addition of isobutyraldehyde (B47883) to N-benzylmaleimide. mdpi.com

| Catalyst Isomer | Base Additive | Conversion (%) | Enantiomeric Excess (ee) (%) |

| cis-isomer | None | 99 | 92 |

| trans-isomer | None | 5 | 8 (R) |

| trans-isomer | DBU | 99 | 80 (S) |

Chiral Diamine Applications

Further modification of the this compound scaffold can lead to the synthesis of chiral 1,2-diamines. These cyclohexane-based diamines are highly sought-after "privileged ligands" in asymmetric catalysis. myuchem.com They form stable complexes with a wide range of transition metals, which are then used to catalyze numerous asymmetric transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. myuchem.com The rigid cyclohexane backbone ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic cycle, leading to high levels of stereoinduction. chemrxiv.org Chiral diamines derived from amino acids have also been employed as organocatalysts themselves, for instance, in asymmetric aldol (B89426) reactions, yielding products with excellent enantioselectivities. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enantioselective Transformations

The enantioselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. While established methods exist for preparing (R)-N-Boc-2-aminocyclohexanone, the development of novel catalytic systems remains an active area of research, aiming for higher efficiency, broader substrate scope, and improved sustainability.

Recent advances in organocatalysis have shown significant promise. For instance, diarylprolinol silyl (B83357) ethers have been effectively used as catalysts in the asymmetric aza-Michael addition of pyrazoles to α,β-unsaturated aldehydes, yielding Michael adducts with high enantiomeric excess. This type of organocatalytic approach could be adapted for the enantioselective synthesis of 2-aminocyclohexanone (B1594113) derivatives. Furthermore, novel bifunctional organocatalysts, such as those based on proline and nucleosides, have been developed to mediate enantioselective aldol (B89426) reactions in aqueous media, highlighting a trend towards greener reaction conditions unibo.it. The design of new tripeptides and fluorinated dipeptides as organocatalysts for asymmetric aldol reactions further underscores the continuous effort to fine-tune catalyst structure for optimal performance in various solvent systems unibo.it.

In addition to organocatalysis, chiral metal complexes continue to be explored for their high catalytic activity and selectivity. Chiral Ni(II) complexes of Schiff bases, for example, have proven to be a practical and scalable method for the asymmetric synthesis of a wide variety of tailor-made α-amino acids nih.govnih.govehu.es. These complexes facilitate asymmetric Michael addition reactions to afford chiral trifluoromethyl-containing heterocyclic amino acids with high diastereoselectivity nih.gov. The principles governing these transformations could inspire the design of new chiral metal catalysts for the enantioselective synthesis and functionalization of N-Boc-2-aminocyclohexanone derivatives. The development of such novel catalytic systems is crucial for accessing complex molecular architectures with high stereocontrol.

| Catalyst Type | Example Catalyst/System | Potential Application for this compound | Key Advantages |

| Organocatalysts | Diarylprolinol silyl ethers | Enantioselective α-amination or Michael additions | Metal-free, environmentally benign, high enantioselectivity |

| Proline-based di- and tripeptides | Asymmetric aldol and Mannich reactions | Operation in aqueous media, tunable steric and electronic properties | |

| Metal Complexes | Chiral Ni(II) Schiff base complexes | Asymmetric alkylations and conjugate additions | High efficiency, scalability, recyclability of chiral ligands |

| Chiral bisphosphine Pt(II) and Pd(II) complexes | Enantioselective Diels-Alder and other cycloadditions | Excellent endo/exo selectivity and enantioselectivity |

Flow Chemistry Applications in Stereoselective Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability nih.govnih.govnih.gov. These features make it particularly attractive for stereoselective transformations, including the synthesis of chiral amines and their derivatives.

The application of flow chemistry to the synthesis of cyclic amines has been demonstrated in multi-step, one-flow processes for the preparation of active pharmaceutical ingredients (APIs) like (R)- and (S)-rolipram nih.gov. Such systems often utilize packed-bed reactors containing heterogeneous catalysts, which simplifies purification and allows for catalyst recycling nih.gov. For instance, a continuous flow process was developed for the synthesis of a key chiral β-nitro alcohol intermediate for the drug AZD5423, achieving high yield and enantioselectivity on a gram scale nih.gov.

Recent developments have also focused on telescoping multiple reaction steps into a single continuous flow sequence. For example, the synthesis of various APIs, including baclofen (B1667701) and phenibut, has been achieved using modular flow platforms that can be reconfigured to produce different target molecules without intermediate purification steps acs.org. Two-step continuous flow-driven syntheses, such as the preparation of 1,1-cyclopropane aminoketones, highlight the potential for generating complex molecular scaffolds with high efficiency and productivity rsc.orgmpg.de. The preparation of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives in a continuous-flow setup further illustrates the utility of this technology for creating libraries of functionalized cyclic amino acid derivatives nih.gov. The principles demonstrated in these examples could be readily applied to the stereoselective synthesis of this compound and its derivatives, enabling safer, more efficient, and scalable production.

| Flow Chemistry Application | Key Features | Relevance to this compound Synthesis |

| Multi-step API Synthesis | Use of packed-bed reactors with heterogeneous catalysts, telescoping of reaction steps. | Potential for a continuous, automated synthesis from simple precursors. |

| Modular Synthesis Platforms | Reconfigurable modules for producing different target compounds. | Facile diversification of the aminocyclohexanone scaffold. |

| High-Throughput Optimization | Rapid screening of reaction conditions (temperature, pressure, catalyst). | Efficient development of optimal conditions for enantioselective steps. |

Expansion of Scope to Fluorinated and Other Substituted Derivatives

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity ekb.eg. Consequently, the synthesis of fluorinated analogues of bioactive compounds is a major focus in medicinal chemistry. This strategy is highly relevant to derivatives of this compound.

The synthesis of fluorinated cyclohexanes has been achieved through various methods. One approach involves a Birch reduction of a substituted benzonitrile (B105546) followed by double epoxidation and hydrofluorination ring-opening reactions to install fluorine atoms on the cyclohexane (B81311) ring nih.govbeilstein-journals.org. This methodology allows for the preparation of stereoisomers of tetrafluorocyclohexylamines, which are valuable building blocks for drug discovery nih.gov. Another strategy utilizes deoxofluorination reactions to introduce fluorine into the cyclohexane core nih.gov.

Protecting-group-free and semi-continuous flow processes have been developed for the synthesis of racemic fluorinated α-amino acids from fluorinated amines, showcasing a scalable route to these valuable building blocks chemistryviews.org. Chiral Ni(II) complexes have also been successfully employed for the stereoselective synthesis of a range of fluorinated derivatives of canonical and non-canonical amino acids on a gram scale beilstein-journals.org. These methods could be adapted for the synthesis of fluorinated aminocyclohexanone derivatives.

Beyond fluorination, the synthesis of other substituted 2-aminocyclohexanones is also of interest. For example, a dehydrogenation-driven reaction of amines with γ-substituted cyclohexanones, including those with Boc-protected amino groups, has been developed to construct N-functionalized 2-aminophenols nih.gov. This highlights the potential for further functionalization of the aminocyclohexanone ring.

| Substitution Type | Synthetic Strategy | Potential Impact on this compound Derivatives |

| Fluorination | Birch reduction followed by epoxidation and hydrofluorination; Deoxofluorination. | Enhanced metabolic stability, altered lipophilicity and pKa. |

| Alkylation/Arylation | Asymmetric Michael addition using chiral Ni(II) complexes. | Introduction of diverse side chains for structure-activity relationship studies. |

| Aromatization | Dehydrogenative aromatization of cyclohexanone (B45756) derivatives. | Access to novel aminophenol scaffolds. |

Bio-inspired Synthesis and Biocatalysis for Aminocyclohexanone Derivatives

Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, offers a powerful approach to developing efficient and elegant synthetic routes nih.govnih.govresearchgate.net. This philosophy, combined with the practical application of biocatalysis, is a promising avenue for the synthesis of chiral aminocyclohexanone derivatives.